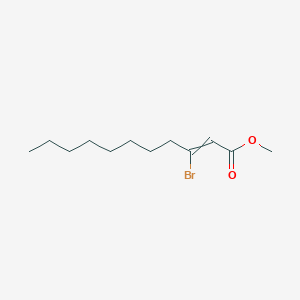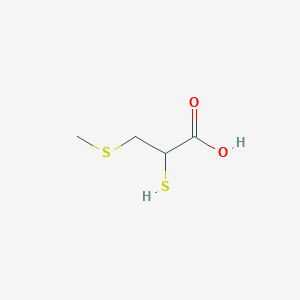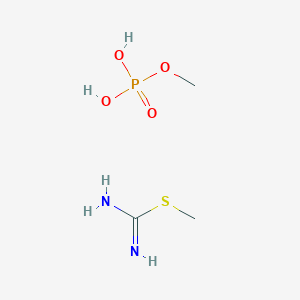
Methyl carbamimidothioate;methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl carbamimidothioate and methyl dihydrogen phosphate are two distinct chemical compounds. Methyl carbamimidothioate is an organic reagent used as a building block for the synthesis of various organic compounds . Methyl dihydrogen phosphate, on the other hand, is a phosphate ester commonly used in biochemical and industrial applications .
Vorbereitungsmethoden
Methyl Carbamimidothioate
Methyl carbamimidothioate can be synthesized from carbamimidothioic acid and iodomethane . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Methyl Dihydrogen Phosphate
Methyl dihydrogen phosphate is typically prepared by the esterification of phosphoric acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid and is carried out under controlled temperature conditions to prevent side reactions .
Analyse Chemischer Reaktionen
Methyl Carbamimidothioate
Methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to thiourea derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form different thiourea derivatives.
Methyl Dihydrogen Phosphate
Methyl dihydrogen phosphate participates in:
Hydrolysis: It can be hydrolyzed to methanol and phosphoric acid in the presence of water and a catalyst.
Condensation: It can react with alcohols to form various phosphate esters under acidic conditions.
Wissenschaftliche Forschungsanwendungen
Methyl Carbamimidothioate
Methyl carbamimidothioate is used in:
Chemistry: As a building block for synthesizing heterocyclic compounds.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Methyl Dihydrogen Phosphate
Methyl dihydrogen phosphate is utilized in:
Biochemistry: As a reagent in phosphorylation reactions.
Medicine: In the formulation of certain medications.
Industry: As a flame retardant and plasticizer.
Wirkmechanismus
Methyl Carbamimidothioate
The mechanism of action of methyl carbamimidothioate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can inhibit enzyme activity by binding to the active site of enzymes, thereby blocking substrate access .
Methyl Dihydrogen Phosphate
Methyl dihydrogen phosphate acts as a phosphorylating agent, transferring phosphate groups to various substrates. This process is crucial in biochemical pathways such as ATP synthesis and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Methyl Carbamimidothioate
Similar compounds include:
Thiourea: Shares similar reactivity but lacks the methyl group.
Methyl isothiourea: Similar structure but different reactivity due to the isothiourea group.
Methyl Dihydrogen Phosphate
Dimethyl phosphate: Contains two methyl groups instead of one.
Ethyl dihydrogen phosphate: Contains an ethyl group instead of a methyl group.
Methyl carbamimidothioate and methyl dihydrogen phosphate are unique in their specific reactivities and applications, making them valuable in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
918415-63-1 |
|---|---|
Molekularformel |
C3H11N2O4PS |
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
methyl carbamimidothioate;methyl dihydrogen phosphate |
InChI |
InChI=1S/C2H6N2S.CH5O4P/c1-5-2(3)4;1-5-6(2,3)4/h1H3,(H3,3,4);1H3,(H2,2,3,4) |
InChI-Schlüssel |
IAHYQQJTMPZKTK-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(O)O.CSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


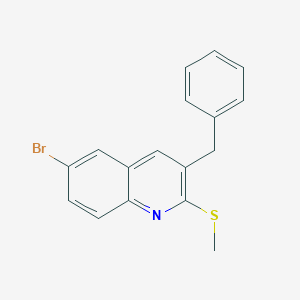
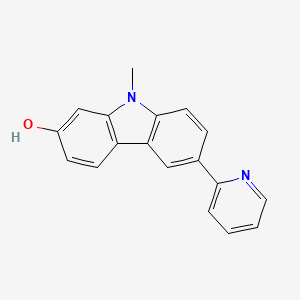

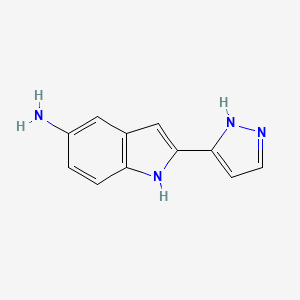
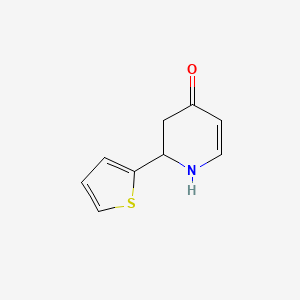
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
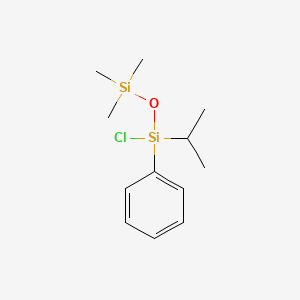
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

